2-Amino-9-cyclohexyl-1H-purin-6(9H)-one
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Overview
Description
2-Amino-9-cyclohexyl-1H-purin-6(9H)-one is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This compound is characterized by the presence of an amino group at the 2-position and a cyclohexyl group at the 9-position of the purine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-9-cyclohexyl-1H-purin-6(9H)-one typically involves multi-step organic reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the reaction might start with a substituted cyclohexylamine and a suitable purine precursor, followed by cyclization and purification steps.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated purification systems, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Amino-9-cyclohexyl-1H-purin-6(9H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino and cyclohexyl groups can participate in substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce various amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-Amino-9-cyclohexyl-1H-purin-6(9H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-chloropurine: Similar structure but with a chlorine atom at the 6-position.
9-Cyclohexyladenine: Similar structure but without the amino group at the 2-position.
2-Aminopurine: Lacks the cyclohexyl group at the 9-position.
Uniqueness
2-Amino-9-cyclohexyl-1H-purin-6(9H)-one is unique due to the presence of both the amino group at the 2-position and the cyclohexyl group at the 9-position. This combination of functional groups may confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
14937-71-4 |
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Molecular Formula |
C11H15N5O |
Molecular Weight |
233.27 g/mol |
IUPAC Name |
2-amino-9-cyclohexyl-1H-purin-6-one |
InChI |
InChI=1S/C11H15N5O/c12-11-14-9-8(10(17)15-11)13-6-16(9)7-4-2-1-3-5-7/h6-7H,1-5H2,(H3,12,14,15,17) |
InChI Key |
QONRRYFWNHZGDD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C=NC3=C2N=C(NC3=O)N |
Origin of Product |
United States |
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